molecular formula C11H9NO2S B1465144 2-METHOXY-3-THENOYLPYRIDINE CAS No. 332134-11-9

2-METHOXY-3-THENOYLPYRIDINE

Cat. No.: B1465144
CAS No.: 332134-11-9
M. Wt: 219.26 g/mol
InChI Key: XTZQYZJYUIWIAA-UHFFFAOYSA-N
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Description

2-METHOXY-3-THENOYLPYRIDINE is an organic compound that features a thiophene ring substituted with a methoxy group at the 2-position and a pyridine ring attached to a methanone group at the 3-position

Mechanism of Action

Target of Action

Thiophene derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Thiophene derivatives are known to undergo various reactions, including nucleophilic, electrophilic, and radical reactions . These reactions can lead to changes in the target molecules, potentially altering their function. The specific interactions of this compound with its targets would need to be determined through further study.

Biochemical Pathways

Thiophene derivatives are involved in a variety of biochemical processes, and their effects can vary widely depending on the specific compound and its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-3-THENOYLPYRIDINE typically involves the formation of the thiophene and pyridine rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-3-THENOYLPYRIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol.

    Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of (2-Formylthiophen-3-yl)-pyridin-2-ylmethanone.

    Reduction: Formation of (2-Methoxythiophen-3-yl)-pyridin-2-ylmethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-3-THENOYLPYRIDINE is unique due to its combined thiophene and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2-methoxythiophen-3-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11-8(5-7-15-11)10(13)9-4-2-3-6-12-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZQYZJYUIWIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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